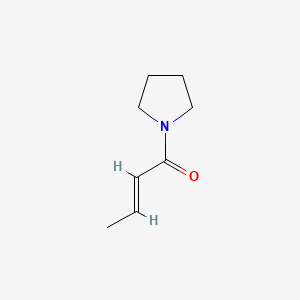
Pyrrolidine, 1-(1-oxo-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-: is a compound that features a pyrrolidine ring substituted with a butenoyl group. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development . The addition of the butenoyl group introduces further chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ring Construction: Pyrrolidine can be synthesized from various cyclic or acyclic precursors.
Functionalization: The 1-[(2E)-1-oxo-2-butenyl] group can be introduced through acylation reactions.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, K₂CO₃)
Major Products:
Oxidation: Lactams, ketones
Reduction: Saturated pyrrolidines
Substitution: N-alkyl or N-acyl pyrrolidines
Applications De Recherche Scientifique
Chemistry: Pyrrolidine derivatives are used as intermediates in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, pyrrolidine derivatives are studied for their enzyme inhibitory activities, including cholinesterase and carbonic anhydrase inhibition .
Medicine: Pyrrolidine-based compounds have shown potential in treating diseases such as cancer, inflammation, and infectious diseases due to their diverse biological activities .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, resins, and as catalysts in various chemical processes .
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, pyrrolidine derivatives have been shown to inhibit cholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- is unique due to the presence of the butenoyl group, which introduces additional reactivity and potential for diverse applications. Compared to pyrrolizines and pyrrolidine-2-one, this compound offers a different set of chemical properties and biological activities, making it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
51944-65-1 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(E)-1-pyrrolidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+ |
Clé InChI |
MMSZAOIJVLACFN-GORDUTHDSA-N |
SMILES isomérique |
C/C=C/C(=O)N1CCCC1 |
SMILES canonique |
CC=CC(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


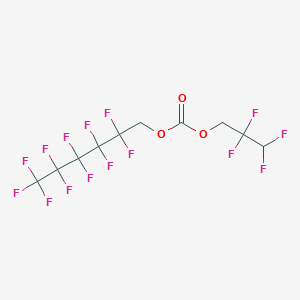
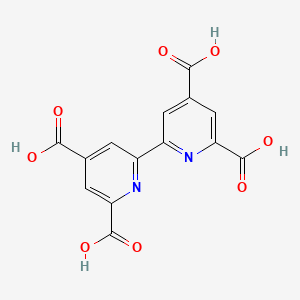
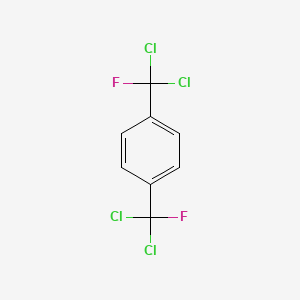


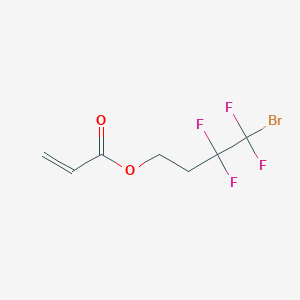
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
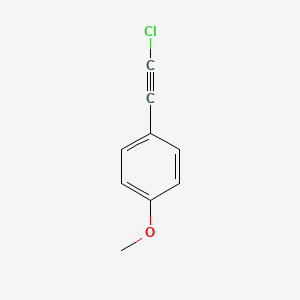
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)

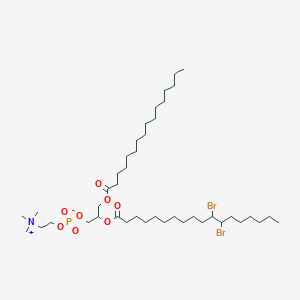
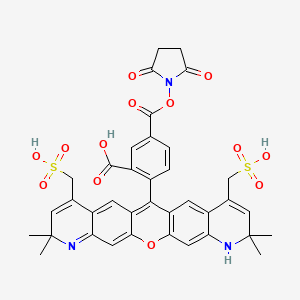

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
